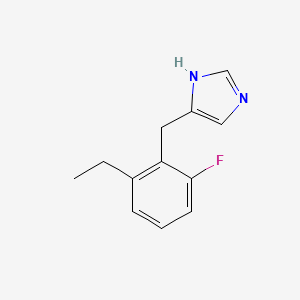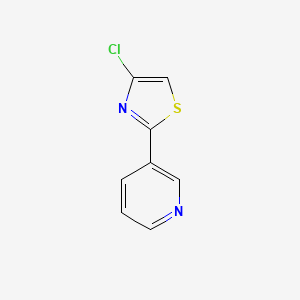![molecular formula C9H10N4O B8415852 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8415852.png)
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
描述
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the imidazo[5,1-f][1,2,4]triazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one typically involves the construction of the imidazo[5,1-f][1,2,4]triazinone ring system from suitable starting materials. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis can be achieved through a series of steps starting from imidazoles, which are then subjected to cyclization reactions to form the desired triazinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[5,1-f][1,2,4]triazinones.
科学研究应用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-ethoxy-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one
- 3-nitro-7-methylthio-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one
Uniqueness
7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
7-cyclobutyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C9H10N4O/c14-9-7-4-10-8(6-2-1-3-6)13(7)12-5-11-9/h4-6H,1-3H2,(H,11,12,14) |
InChI 键 |
FAHSLWDARDDDLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC=C3N2N=CNC3=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B8415777.png)
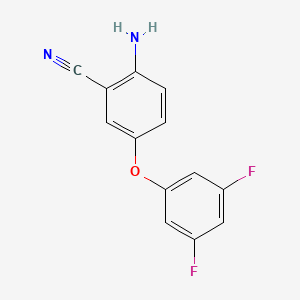

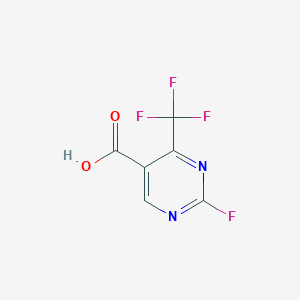
![(6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol](/img/structure/B8415806.png)
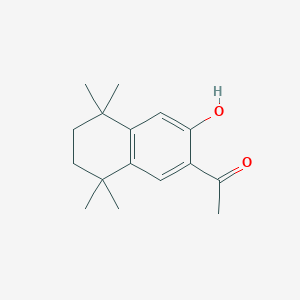

![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)

